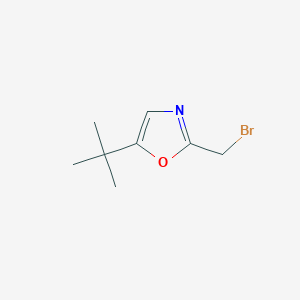
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid, also known as (2S)-2-prop-2-ynoylpyrrolidine-2-carboxylic acid, is a carboxylic acid derivative of the pyrrolidine ring system. It is a chiral molecule, with two enantiomers, (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid and (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. It is a versatile building block for organic synthesis, with a wide range of applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of biologically active compounds, including peptide-based compounds. It has also been used to synthesize compounds with potential applications in the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, it has been used to synthesize compounds with potential applications in the treatment of bacterial infections and fungal infections.
Mechanism of Action
The mechanism of action of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of serine proteases, which are enzymes involved in the regulation of a variety of biological processes. Inhibition of these enzymes can lead to a variety of physiological effects, including the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid are not fully understood. However, it has been shown to act as an inhibitor of serine proteases, which can lead to a variety of physiological effects. These effects include the regulation of inflammation, cell proliferation, and apoptosis. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid in laboratory experiments include its low cost, easy availability, and versatility. In addition, it is a chiral molecule, which makes it useful in asymmetric synthesis. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
There are a number of potential future directions for research involving (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. These include further exploration of its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as a building block for the synthesis of other biologically active compounds. In addition, further research could explore the potential of this compound as an inhibitor of other enzymes and its potential applications in other areas of biochemistry and physiology.
Synthesis Methods
The synthesis of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can be achieved through a variety of methods. One method involves the reaction of propargyl alcohol with an acid chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a propargyl chloride, which can then be reacted with pyrrolidine to yield (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. Another method involves the reaction of a propargyl alcohol with an acid anhydride in the presence of a base. This reaction produces a propargyl anhydride, which can then be reacted with pyrrolidine to yield (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Propargyl bromide", "2-pyrrolidone", "Sodium hydride", "Diethyl azodicarboxylate", "Ethyl chloroformate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Synthesis of propargyl 2-pyrrolidone", "Propargyl bromide is reacted with 2-pyrrolidone in the presence of sodium hydride to form propargyl 2-pyrrolidone.", "Step 2: Synthesis of propargyl N-tert-butoxycarbonyl-2-pyrrolidone", "Propargyl 2-pyrrolidone is reacted with diethyl azodicarboxylate and ethyl chloroformate to form propargyl N-tert-butoxycarbonyl-2-pyrrolidone.", "Step 3: Synthesis of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid", "Propargyl N-tert-butoxycarbonyl-2-pyrrolidone is deprotected with hydrochloric acid to form propargyl 2-pyrrolidone.", "The resulting compound is then reacted with sodium hydroxide and sodium bicarbonate to form (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid.", "The final product is purified using a combination of methanol, ethanol, acetone, and water." ] } | |
CAS RN |
1105512-39-7 |
Product Name |
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid |
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



